4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride
Overview
Description
4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride is a chemical compound that features a piperazine ring substituted with a 5-chloro-naphthalene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride typically involves the reaction of 5-chloro-naphthalene-2-sulfonyl chloride with piperazine in the presence of a base such as pyridine. The reaction is carried out at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The naphthalene ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride has several scientific research applications, including:
Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Materials science: The compound can be utilized in the design of novel materials with specific electronic or optical properties.
Biological studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The piperazine ring may also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-naphthalene-2-sulfonyl chloride: A precursor in the synthesis of 4-(5-Chloro-naphthalene-2-sulfonyl)-piperazine hydrochloride.
Naphthalene-2-sulfonyl chloride: Lacks the chloro substituent, which may affect its reactivity and applications.
4-(Naphthalene-2-sulfonyl)-piperazine hydrochloride: Similar structure but without the chloro group, potentially leading to different biological and chemical properties.
Uniqueness
This compound is unique due to the presence of both the chloro and sulfonyl groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(5-chloronaphthalen-2-yl)sulfonylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S.ClH/c15-14-3-1-2-11-10-12(4-5-13(11)14)20(18,19)17-8-6-16-7-9-17;/h1-5,10,16H,6-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJVYGYWXSWOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C(=CC=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592216 | |
Record name | 1-(5-Chloronaphthalene-2-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-58-0 | |
Record name | 1-(5-Chloronaphthalene-2-sulfonyl)piperazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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